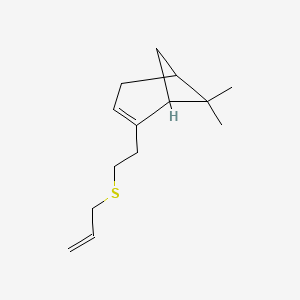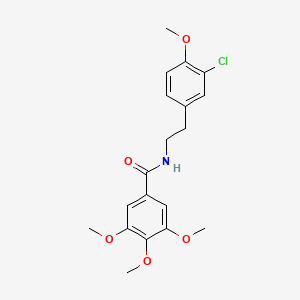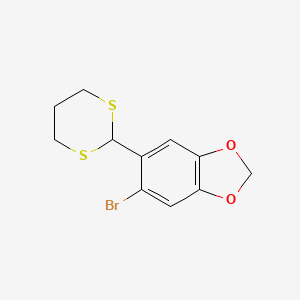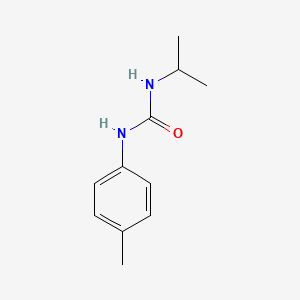
2-(Allylthioethyl)-6,6-dimethylbicyclo(3.1.1)hept-2-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Allylthioethyl)-6,6-dimethylbicyclo(3.1.1)hept-2-ene is a compound that belongs to the bicyclo[3.1.1]hept-2-ene family. This compound is characterized by its unique bicyclic structure, which includes a cyclohexyl and cyclobutyl ring fused at specific positions. The presence of an allylthioethyl group adds to its distinctiveness and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Allylthioethyl)-6,6-dimethylbicyclo(3.1.1)hept-2-ene typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the bicyclo[3.1.1]hept-2-ene scaffold, which can be derived from natural sources or synthesized through various organic reactions.
Introduction of Allylthioethyl Group: The allylthioethyl group is introduced through a nucleophilic substitution reaction. This involves the reaction of an allylthiol with an appropriate electrophile on the bicyclo[3.1.1]hept-2-ene scaffold.
Reaction Conditions: The reaction is typically carried out in the presence of a base, such as sodium hydride, and a suitable solvent, such as dimethylformamide, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(Allylthioethyl)-6,6-dimethylbicyclo(3.1.1)hept-2-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the allylthioethyl group to a corresponding thiol or sulfide.
Substitution: The allylthioethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Allylthioethyl)-6,6-dimethylbicyclo(3.1.1)hept-2-ene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a subject of study in biochemical pathways and enzyme interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Allylthioethyl)-6,6-dimethylbicyclo(3.1.1)hept-2-ene involves its interaction with molecular targets through its reactive functional groups. The allylthioethyl group can undergo various chemical transformations, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate biochemical pathways and enzyme activities.
Comparison with Similar Compounds
Similar Compounds
2,6,6-Trimethylbicyclo(3.1.1)hept-2-ene: A similar compound without the allylthioethyl group.
2-(Methylthioethyl)-6,6-dimethylbicyclo(3.1.1)hept-2-ene: A compound with a methylthioethyl group instead of an allylthioethyl group.
Uniqueness
2-(Allylthioethyl)-6,6-dimethylbicyclo(3.1.1)hept-2-ene is unique due to the presence of the allylthioethyl group, which imparts distinct reactivity and potential applications in various fields. The bicyclic structure also contributes to its uniqueness and versatility in chemical reactions.
Properties
CAS No. |
194788-60-8 |
|---|---|
Molecular Formula |
C14H22S |
Molecular Weight |
222.39 g/mol |
IUPAC Name |
6,6-dimethyl-2-(2-prop-2-enylsulfanylethyl)bicyclo[3.1.1]hept-2-ene |
InChI |
InChI=1S/C14H22S/c1-4-8-15-9-7-11-5-6-12-10-13(11)14(12,2)3/h4-5,12-13H,1,6-10H2,2-3H3 |
InChI Key |
SSVUDRSVVBMRKC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CC=C(C1C2)CCSCC=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Acetamide, N,N'-[1,5-pentanediylbis(oxy-4,1-phenylene)]bis-](/img/structure/B11955623.png)










